5,6,7,8-Tetrafluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields of science This compound is characterized by the presence of four fluorine atoms at positions 5, 6, 7, and 8 of the chromene ring, along with a carboxylic acid group at position 2 and a ketone group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid typically involves the fluorination of a suitable chromene precursor. One common method is the reaction of 4-oxo-2-phenyl-4H-chromene-3-carboxylate with elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can be optimized for higher yields and purity. Additionally, the use of safer and more environmentally friendly fluorinating agents is often preferred in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines, leading to the formation of substituted chromene derivatives.
Reduction: The ketone group at position 4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, under mild heating conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substituted Chromene Derivatives: Formed through nucleophilic substitution reactions.
Hydroxylated Chromene: Resulting from the reduction of the ketone group.
Oxidized Derivatives: Including esters and other acid derivatives formed through oxidation reactions.
Scientific Research Applications
5,6,7,8-Tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-phenyl-4H-chromene-3-carboxylate: A non-fluorinated analog with similar structural features but different chemical properties.
5,6,7,8-Tetrafluoro-4-hydroxycoumarin: Another fluorinated chromene derivative with a hydroxyl group instead of a ketone group at position 4.
Uniqueness
The unique combination of fluorine atoms and functional groups in 5,6,7,8-tetrafluoro-4-oxo-4H-chromene-2-carboxylic acid imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
154679-01-3 |
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Molecular Formula |
C10H2F4O4 |
Molecular Weight |
262.11 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoro-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H2F4O4/c11-5-4-2(15)1-3(10(16)17)18-9(4)8(14)7(13)6(5)12/h1H,(H,16,17) |
InChI Key |
PYXWQGROSJJGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=C(C1=O)C(=C(C(=C2F)F)F)F)C(=O)O |
Origin of Product |
United States |
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